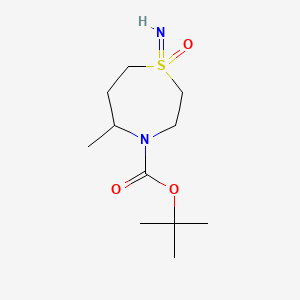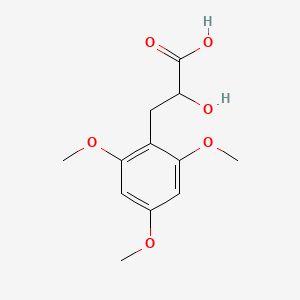
2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid is an organic compound characterized by the presence of a hydroxy group, a trimethoxyphenyl group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction in a basic medium . This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the Claisen-Schmidt condensation reaction to achieve higher yields and purity. This can include the use of advanced catalysts and controlled reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The trimethoxyphenyl group is known to play a crucial role in these interactions, enhancing the compound’s bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid: Similar structure but different substitution pattern on the phenyl ring.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains the same trimethoxyphenyl group but with a phosphine core.
Uniqueness
2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid is unique due to its specific substitution pattern and the presence of both hydroxy and carboxylic acid functional groups
Eigenschaften
Molekularformel |
C12H16O6 |
|---|---|
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
2-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O6/c1-16-7-4-10(17-2)8(11(5-7)18-3)6-9(13)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
BIOAGJNWMIQAKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)CC(C(=O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13476911.png)
![9-[(Tert-butoxy)carbonyl]-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13476914.png)
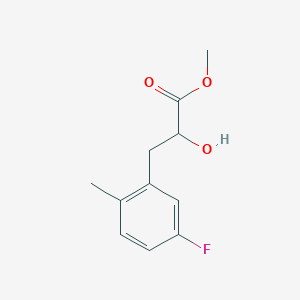




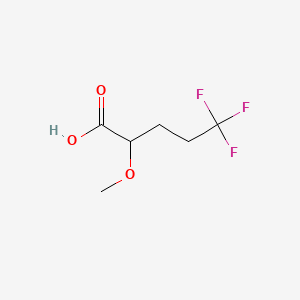
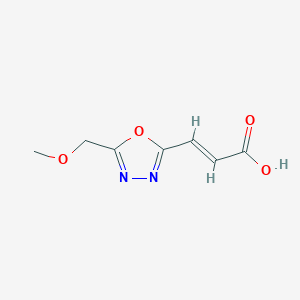

![4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid](/img/structure/B13476974.png)
![(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B13476979.png)
